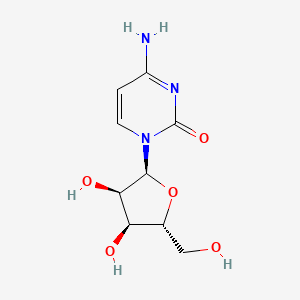

α-D-呋喃核糖基胞苷

描述

Alpha-D-ribofuranosyl-cytidine is a type of nucleoside, which is a building block of nucleic acids. Nucleosides typically exist in nature in a beta configuration, and alpha-nucleosides are extremely rare . Alpha-nucleosides have unique properties such as high stability and specific parallel double-stranded structure .

Synthesis Analysis

Various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation have been used to synthesize alpha-nucleosides and their derivatives . For instance, alpha-D-ribofuranothioxooxazolidine was used as a starting material in a four-step reaction involving tert-butyldimethylsilyl chloride (TBDMSCl), RANEY® Ni, NH2CH(CN)CONH2, and tetrabutylammonium fluoride (TBAF) respectively .Molecular Structure Analysis

In an alpha-nucleoside, the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship . This is different from beta-nucleosides, where the nucleobase at C1 is cis with respect to the hydroxymethyl group at C4 .Chemical Reactions Analysis

Alpha-nucleosides have shown tolerance to or even inhibition of some enzymes, and they can inhibit certain bacteria and tumors . In the condensation reaction of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines and 3,5-di(O-p-chlorobenzoyl)-2-deoxy-alpha-D-ribofuranosyl chloride, it was found that when Brønsted acid (p-nitrophenol) was present, beta-T/dU was stereoselectively synthesized .Physical and Chemical Properties Analysis

Alpha-nucleosides have unique properties such as high stability and specific parallel double-stranded structure . They also have reduced steric hindrance compared to beta-nucleosides due to the removal of the hydroxyl group at the C2’ position .科学研究应用

抗癌活性及作用机制α-D-呋喃核糖基胞苷在抗癌药物的研究中显示出相关性,特别是通过其类似物。例如,胞苷的环类似物 5-氮杂胞苷表现出显着的抗肿瘤作用。它通过干扰核酸代谢发挥作用,对既往治疗无效的急性髓细胞性白血病患者显示出持续的抗肿瘤活性。该药物的抗肿瘤作用归因于它与核酸代谢过程的相互作用,突出了胞苷类似物在癌症治疗中的潜力 D. V. Von Hoff、M. Slavik 和 F. Muggia,1976。

药物基因组学考虑药物基因组学探索遗传变异如何影响个体对药物的反应。胞苷类似物(包括 α-D-呋喃核糖基胞苷)的研究通过提供有关如何更有效地将这些化合物用于个体化医疗的见解,为该领域做出了贡献。这项研究强调了理解遗传变异以优化药物疗效和安全性的重要性,为评估药物基因组学检测的价值提供了框架 K. Phillips 和 S. V. Bebber,2005。

神经递质调节干扰素 α 是一种用于治疗慢性病毒感染和恶性肿瘤的细胞因子,它会导致严重的神经精神副作用。研究表明,干扰素 α 调节各种神经递质系统,包括血清素、多巴胺和谷氨酸。了解 α-D-呋喃核糖基胞苷等物质对这些神经递质系统的影响,有助于制定减轻此类副作用的策略,突出了该化合物在神经药理学中的相关性 M. Schaefer、M. Schwaiger、M. Pich、K. Lieb 和 A. Heinz,2003。

DNA 甲基化和表观遗传调控DNA 甲基转移酶抑制剂在癌症治疗中的作用十分重要,一些抑制剂是核苷脱氧胞苷的类似物,α-D-呋喃核糖基胞苷在结构上与之相关。这些抑制剂通过影响 DNA 甲基化,证明了恢复抑制基因表达和发挥抗肿瘤作用的能力,说明了该化合物对表观遗传调控的潜在影响 J. Goffin 和 E. Eisenhauer,2002。

生物制备和合成挑战羊肽素(一类包括 α-D-呋喃核糖基胞苷类似物的分子)的合成和生物制备面临着重大的挑战。这些挑战源于其复杂的化学结构,这影响了大规模应用的经济可行性。优化此类生物分子的可持续生产的研究突出了研究胞苷及其类似物对药物开发的更广泛意义 E. Ongey 和 P. Neubauer,2016。

未来方向

作用机制

- Alpha-D-ribofuranosyl-cytidine (also known as 5-O-phosphono-alpha-D-ribofuranosyl diphosphate ) is a small molecule involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .

- Its primary targets include enzymes responsible for nucleotide biosynthesis, such as hypoxanthine-guanine phosphoribosyltransferase , uridine-cytidine kinase-like 1 , and adenine phosphoribosyltransferase .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Alpha-D-Ribofuranosyl-Cytidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is unique due to its specific parallel double-stranded structure .

Cellular Effects

The effects of Alpha-D-Ribofuranosyl-Cytidine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Alpha-D-Ribofuranosyl-Cytidine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Alpha-D-Ribofuranosyl-Cytidine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Alpha-D-Ribofuranosyl-Cytidine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-D-Ribofuranosyl-Cytidine is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Alpha-D-Ribofuranosyl-Cytidine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Alpha-D-Ribofuranosyl-Cytidine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-JBBNEOJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

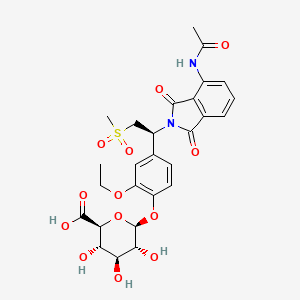

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

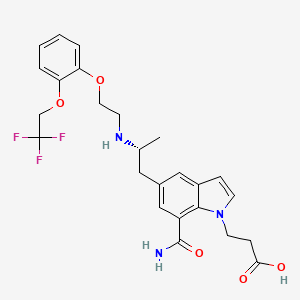

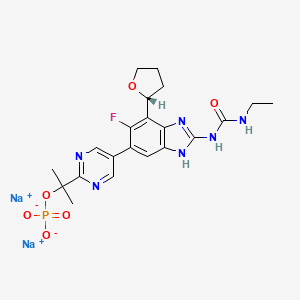

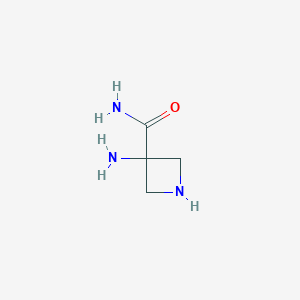

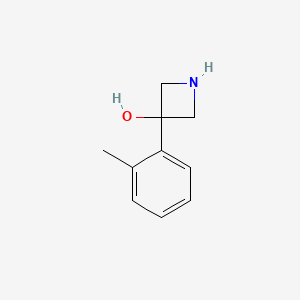

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)

![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)